(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Overview
Description
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound belonging to the class of benzodioxines. This compound features a benzodioxine ring structure with an amino group and a hydroxymethyl group attached. Benzodioxines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the palladium-catalyzed intramolecular etherification of halogenated aromatic hydrocarbons with chiral alcohol groups . This method allows for the construction of the benzodioxine ring with high enantioselectivity.
Industrial Production Methods: Industrial production of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol may involve large-scale catalytic processes using palladium or other transition metal catalysts. The reaction conditions are optimized to achieve high yields and purity, often involving the use of green solvents and environmentally friendly catalysts .
Chemical Reactions Analysis
Types of Reactions: (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include carboxylic acid derivatives, amine derivatives, and various substituted benzodioxine compounds .
Scientific Research Applications
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases, such as hypertension and neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels. For example, it has been shown to interact with serotonin receptors and adrenergic receptors, influencing neurotransmission and vascular function .
Comparison with Similar Compounds
2,3-Dihydro-1,4-benzodioxine: Lacks the amino and hydroxymethyl groups but shares the core benzodioxine structure.
6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine: Similar structure with a benzoxazine ring instead of a benzodioxine ring.
Uniqueness: (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and research applications .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5,10H2 |
InChI Key |
WESGTRBLNOIOAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(O1)C=CC(=C2)N)CO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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